molecular formula C25H34O7 B14322887 Diphenyl carbonate;hexane-1,6-diol;oxepan-2-one CAS No. 103694-75-3

Diphenyl carbonate;hexane-1,6-diol;oxepan-2-one

Cat. No.: B14322887
CAS No.: 103694-75-3
M. Wt: 446.5 g/mol
InChI Key: JCYHBQCYMZOSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl carbonate;hexane-1,6-diol;oxepan-2-one is a compound that combines three distinct chemical entities: diphenyl carbonate, hexane-1,6-diol, and oxepan-2-one. This compound is known for its applications in polymer chemistry, particularly in the synthesis of polycarbonates and polyesters. The molecular formula of this compound is C19H24O5, and it has a molecular weight of 332.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl carbonate;hexane-1,6-diol;oxepan-2-one typically involves the reaction of diphenyl carbonate with hexane-1,6-diol and oxepan-2-one. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the esterification process. For instance, the reaction can be carried out at a temperature of around 304°C under atmospheric pressure .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diphenyl carbonate;hexane-1,6-diol;oxepan-2-one undergoes various chemical reactions, including:

    Esterification: The formation of esters from the reaction of carboxylic acids and alcohols.

    Transesterification: The exchange of ester groups between molecules.

    Hydrolysis: The breakdown of esters into carboxylic acids and alcohols in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and catalysts such as titanium or tin compounds. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include polycarbonates and polyesters, which are valuable materials in various industrial applications .

Scientific Research Applications

Diphenyl carbonate;hexane-1,6-diol;oxepan-2-one has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of high-performance polymers and materials.

    Biology: Investigated for its potential in drug delivery systems and biocompatible materials.

    Medicine: Explored for its use in medical devices and implants due to its biocompatibility.

    Industry: Utilized in the production of coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of diphenyl carbonate;hexane-1,6-diol;oxepan-2-one involves its ability to form strong ester bonds, which contribute to the stability and durability of the resulting polymers. The molecular targets include hydroxyl and carboxyl groups, which react to form ester linkages. The pathways involved in these reactions are typically catalyzed by acids or bases, which facilitate the formation and breaking of ester bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets diphenyl carbonate;hexane-1,6-diol;oxepan-2-one apart is its ability to combine the properties of its constituent compounds, resulting in materials with enhanced mechanical and thermal properties. This makes it particularly valuable in applications requiring high-performance materials .

Properties

CAS No.

103694-75-3

Molecular Formula

C25H34O7

Molecular Weight

446.5 g/mol

IUPAC Name

diphenyl carbonate;hexane-1,6-diol;oxepan-2-one

InChI

InChI=1S/C13H10O3.C6H10O2.C6H14O2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;7-6-4-2-1-3-5-8-6;7-5-3-1-2-4-6-8/h1-10H;1-5H2;7-8H,1-6H2

InChI Key

JCYHBQCYMZOSPP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)OCC1.C1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2.C(CCCO)CCO

Related CAS

103694-75-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.